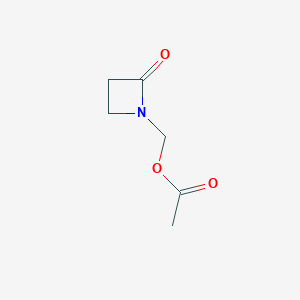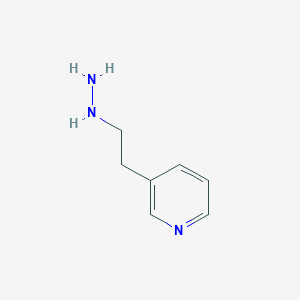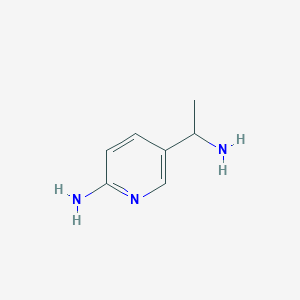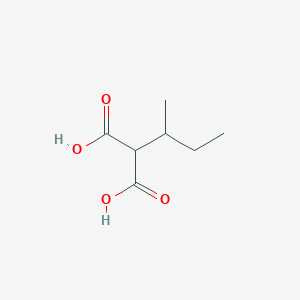![molecular formula C6H5N3O2 B15072499 7H-Pyrrolo[2,3-D]pyrimidine-4,6-diol CAS No. 89488-03-9](/img/structure/B15072499.png)
7H-Pyrrolo[2,3-D]pyrimidine-4,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7H-Pyrrolo[2,3-D]pyrimidine-4,6-diol is a heterocyclic compound with the molecular formula C6H5N3O2. It is characterized by a fused ring structure consisting of a pyrrole ring and a pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Pyrrolo[2,3-D]pyrimidine-4,6-diol typically involves multiple steps. One common method includes the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. This intermediate is then converted to 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol by adding formamidine. Finally, the compound is cyclized to form this compound .
Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and minimizing by-products. Techniques such as refluxing with ethanol and using formamidine acetate at controlled temperatures are employed to ensure high purity and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 7H-Pyrrolo[2,3-D]pyrimidine-4,6-diol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the compound.
Reduction: Used to modify the oxidation state of the compound.
Substitution: Commonly involves nucleophilic aromatic substitution and Suzuki coupling reactions.
Common Reagents and Conditions:
Oxidation: Often involves reagents like potassium permanganate or hydrogen peroxide.
Reduction: Typically uses reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of palladium catalysts and bases like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various hydroxylated derivatives, while substitution reactions can introduce different substituents onto the pyrimidine ring .
Applications De Recherche Scientifique
7H-Pyrrolo[2,3-D]pyrimidine-4,6-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Serves as a scaffold for developing inhibitors of enzymes like kinases.
Industry: Utilized in the development of materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 7H-Pyrrolo[2,3-D]pyrimidine-4,6-diol involves its interaction with molecular targets such as kinases. For instance, it acts as a competitive inhibitor of p21-activated kinase 4 (PAK4), binding to the enzyme’s active site and preventing its activity. This inhibition can disrupt various signaling pathways involved in cell growth and proliferation .
Comparaison Avec Des Composés Similaires
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine: Used as a scaffold for kinase inhibitors.
7H-Pyrrolo[2,3-D]pyrimidine-2,4-diol: Another derivative with similar structural features
Uniqueness: 7H-Pyrrolo[2,3-D]pyrimidine-4,6-diol is unique due to its specific hydroxyl groups at positions 4 and 6, which can influence its reactivity and binding properties. This makes it a valuable compound for developing selective inhibitors and other therapeutic agents .
Propriétés
Numéro CAS |
89488-03-9 |
|---|---|
Formule moléculaire |
C6H5N3O2 |
Poids moléculaire |
151.12 g/mol |
Nom IUPAC |
6-hydroxy-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H5N3O2/c10-4-1-3-5(9-4)7-2-8-6(3)11/h1-2,10H,(H2,7,8,9,11) |
Clé InChI |
NPSRPZYORWQURE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC2=C1C(=O)NC=N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Trimethylsilyl)ethyl]aziridine](/img/structure/B15072421.png)
![2-Ethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B15072426.png)

![(R)-5-Methyl-4,7-diazaspiro[2.5]octan-6-one](/img/structure/B15072436.png)


![(1H-Imidazo[4,5-b]pyridin-6-yl)methanamine](/img/structure/B15072463.png)
![Spiro[4.5]dec-9-EN-7-one](/img/structure/B15072465.png)






